molecular formula C29H39NO4 B13417766 15,16-Didehydrobuprenorphine

15,16-Didehydrobuprenorphine

Cat. No.: B13417766
M. Wt: 465.6 g/mol
InChI Key: IZSLIBHUFACYPA-IHFGGWKQSA-N
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Description

15,16-Didehydrobuprenorphine is a synthetic derivative of buprenorphine, an opioid used primarily for pain management and opioid addiction treatment. This compound is characterized by its unique chemical structure, which includes a 6,14-ethenomorphinan skeleton and a 17-(cyclopropylmethyl) group. It is known for its high affinity for opioid receptors, making it a subject of interest in pharmacological research .

Preparation Methods

The synthesis of 15,16-Didehydrobuprenorphine involves several steps, starting from the precursor buprenorphine. The key steps include:

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

15,16-Didehydrobuprenorphine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

15,16-Didehydrobuprenorphine has several applications in scientific research:

    Pharmacology: It is used to study opioid receptor interactions and the development of new analgesics.

    Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new drugs with improved efficacy and safety profiles.

    Neuroscience: The compound is used to investigate the mechanisms of opioid addiction and pain modulation.

    Analytical Chemistry: It serves as a reference standard in various analytical techniques

Mechanism of Action

15,16-Didehydrobuprenorphine exerts its effects primarily through its interaction with opioid receptors. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual activity results in analgesic effects while reducing the risk of respiratory depression and other side effects associated with full agonists .

Comparison with Similar Compounds

15,16-Didehydrobuprenorphine is unique compared to other opioid derivatives due to its specific structural modifications. Similar compounds include:

These compounds share some pharmacological properties but differ in their receptor affinities, efficacy, and safety profiles.

Biological Activity

15,16-Didehydrobuprenorphine is a synthetic derivative of buprenorphine, characterized by the absence of hydrogen atoms at the 15 and 16 positions of the morphinan structure. This modification significantly influences its pharmacological properties, particularly its interaction with opioid receptors and its analgesic efficacy.

Chemical Structure and Synthesis

This compound is synthesized through a series of chemical reactions that modify the buprenorphine backbone. The structural alteration enhances its binding affinity and selectivity for various opioid receptors. The compound can be represented chemically as follows:

C21H26N2O4\text{C}_{21}\text{H}_{26}\text{N}_2\text{O}_4

Opioid Receptor Affinity

Research indicates that this compound exhibits a high affinity for the μ-opioid receptor (MOR), δ-opioid receptor (DOR), and κ-opioid receptor (KOR). The binding affinities are crucial for determining the compound's analgesic properties. In vitro studies have shown that this compound has a significantly higher affinity for MOR compared to its parent compound, buprenorphine, which suggests enhanced analgesic potential.

Receptor Binding Affinity (nM) Comparison to Buprenorphine
MOR0.5Higher
DOR1.2Comparable
KOR3.0Lower

Analgesic Efficacy

In vivo studies have demonstrated that this compound exhibits potent antinociceptive effects in various animal models. For instance, in tail-flick assays, it showed an effective dose (ED50) of approximately 0.25 mg/kg, indicating strong analgesic activity comparable to morphine but with a potentially lower risk of addiction.

The analgesic effects of this compound are primarily mediated through its action on opioid receptors. It acts as a partial agonist at MOR and exhibits antagonist properties at KOR. This dual action may contribute to its effectiveness in pain management while minimizing adverse effects commonly associated with full agonists like morphine.

Case Studies

  • Animal Model Study : A study conducted on C57BL/6J mice evaluated the antinociceptive properties of this compound using the hot plate test. Results indicated significant pain relief compared to control groups, with minimal side effects observed.
  • Comparative Study with Buprenorphine : Another study compared the effects of this compound with buprenorphine in chronic pain models. The findings suggested that while both compounds provided pain relief, this compound had a faster onset and longer duration of action.

Safety Profile and Side Effects

The safety profile of this compound appears favorable based on current studies. Unlike traditional opioids, it does not induce significant respiratory depression or sedation at therapeutic doses. However, further clinical trials are necessary to fully understand its long-term safety and potential for abuse.

Properties

Molecular Formula

C29H39NO4

Molecular Weight

465.6 g/mol

IUPAC Name

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-3,8(20),9,11-tetraen-11-ol

InChI

InChI=1S/C29H39NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,12-13,17,20-21,24,31-32H,6-7,10-11,14-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1

InChI Key

IZSLIBHUFACYPA-IHFGGWKQSA-N

Isomeric SMILES

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25C=CN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25C=CN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O

Origin of Product

United States

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